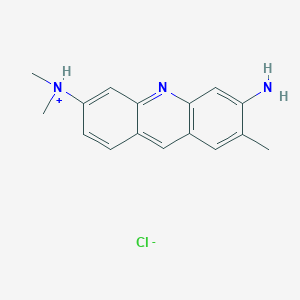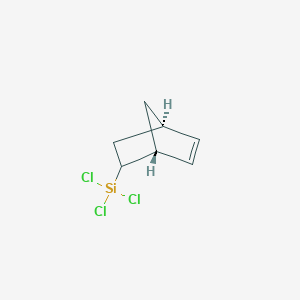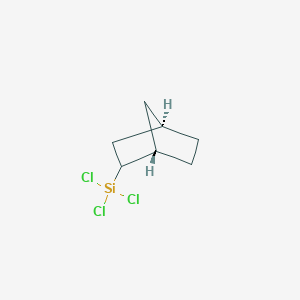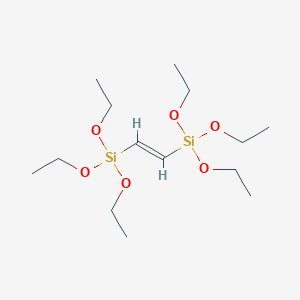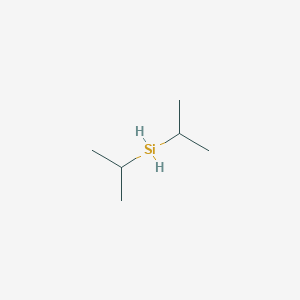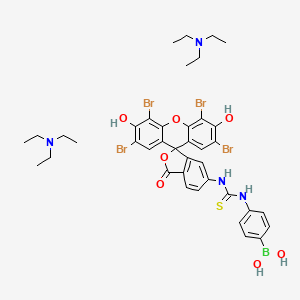
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt is a synthetic compound known for its long-wavelength fluorescent properties. It is primarily used as a labeling agent for cis-diols (sugars) on cell surfaces and in vitro for carbohydrate determination in glycoproteins and for high-performance liquid chromatography (HPLC) analysis of sugars . This compound exhibits environment-sensitive fluorescence emission properties and can also exhibit phosphorescence with an emission maximum at approximately 680 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity greater than 85% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions where the thiouredyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Eosin-5-thiouredylphenylboronic acid, triethylammonium salt involves its ability to bind to cis-diols (sugars) on cell surfaces and in vitro. This binding results in a fluorescent signal that can be detected and measured. The compound’s fluorescence emission properties are sensitive to the environment, allowing for the detection of changes in the local environment of the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eosin-5-isothiocyanate: Another eosin derivative used for fluorescent labeling.
Eosin-5-maleimide: Used for labeling thiol groups in proteins and other biomolecules.
Uniqueness
Eosin-5-thiouredylphenylboronic acid, triethylammonium salt is unique due to its specific binding affinity for cis-diols and its environment-sensitive fluorescence emission properties. This makes it particularly useful for applications requiring high sensitivity and specificity in the detection and analysis of carbohydrates .
Propriétés
IUPAC Name |
N,N-diethylethanamine;[4-[(2',4',5',7'-tetrabromo-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15BBr4N2O7S.2C6H15N/c29-17-8-15-23(19(31)21(17)35)40-24-16(9-18(30)22(36)20(24)32)27(15)14-7-12(5-6-13(14)25(37)41-27)34-26(42)33-11-3-1-10(2-4-11)28(38)39;2*1-4-7(5-2)6-3/h1-9,35-36,38-39H,(H2,33,34,42);2*4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXXOFSQMZJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)C(=O)OC34C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br)(O)O.CCN(CC)CC.CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BBr4N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1044.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
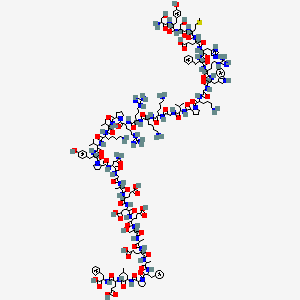
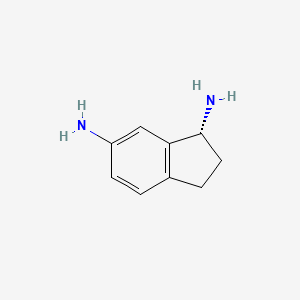
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)
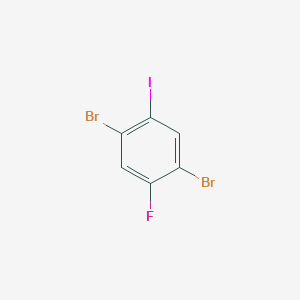
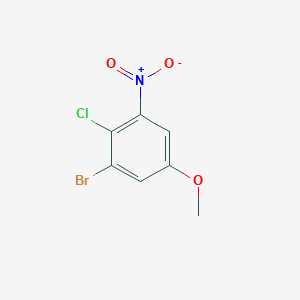
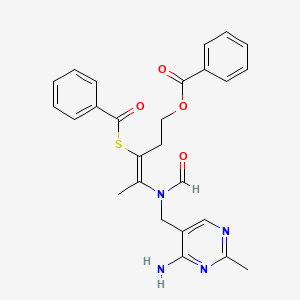
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)
